细胞松弛素E

描述

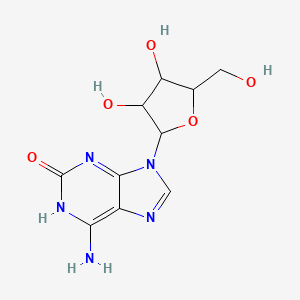

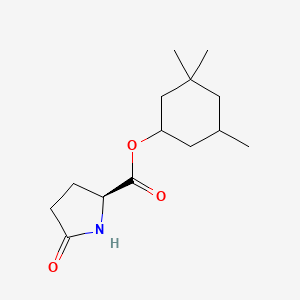

细胞松弛素E是细胞松弛素家族的一员,该家族是一类真菌代谢产物,以其抑制真核细胞中肌动蛋白聚合的能力而闻名。 该化合物以其强大的抗血管生成特性而闻名,使其成为治疗癌症和其他涉及异常血管生长的病理状况的潜在候选药物 .

作用机制

细胞松弛素E通过与肌动蛋白丝的尖端结合发挥作用,从而抑制其聚合和伸长。肌动蛋白动力学的这种破坏导致细胞形态发生改变,抑制细胞分裂,并在某些细胞类型中诱导凋亡。 该化合物的抗血管生成作用归因于其抑制内皮细胞增殖和迁移的能力,而内皮细胞对于新的血管形成至关重要 .

类似化合物:

- 细胞松弛素A

- 细胞松弛素B

- 细胞松弛素D

- 细胞松弛素H

- 拉特鲁库林A

- 拉特鲁库林B

比较: this compound在细胞松弛素中是独一无二的,因为它具有特定的环氧化物部分,这对它的强大抗血管生成活性至关重要。 与细胞松弛素A和细胞松弛素B不同,this compound不抑制葡萄糖转运,而是通过增加葡萄糖摄取的Km来降低葡萄糖吸收 . 此外,this compound选择性抑制内皮细胞增殖的能力使其与其他细胞松弛素区分开来,使其成为抗癌疗法的有希望的候选药物 .

科学研究应用

生化分析

Biochemical Properties

Cytochalasin E plays a crucial role in biochemical reactions by inhibiting actin polymerization in blood platelets . It interacts with various enzymes, proteins, and other biomolecules, primarily targeting actin filaments. By binding to the barbed ends of actin filaments, Cytochalasin E prevents the addition of new actin monomers, effectively capping the filament and halting its growth . This interaction disrupts the dynamic properties of actin filaments, leading to changes in cellular morphology and function .

Cellular Effects

Cytochalasin E exerts profound effects on various types of cells and cellular processes. It alters cell morphology, inhibits cell division, and can induce apoptosis . By disrupting actin polymerization, Cytochalasin E affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits angiogenesis by preventing the proliferation of bovine capillary endothelial cells . Additionally, Cytochalasin E has been shown to decrease glucose absorption in mice by increasing the Km needed for glucose to reach Vmax, indicating its role as a competitive inhibitor at intestinal receptor sites for glucose .

Molecular Mechanism

The molecular mechanism of Cytochalasin E involves its binding to actin filaments, specifically at the barbed ends, which blocks both the assembly and disassembly of actin monomers . This capping action prevents the elongation of actin filaments, leading to the disruption of the actin cytoskeleton. Cytochalasin E’s unique epoxide group is essential for its specificity and potency in inhibiting actin polymerization . This inhibition affects various cellular processes, including motility, division, and intracellular transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cytochalasin E can vary over time. It has been observed that Cytochalasin E can arrest cytoplasmic streaming at lower concentrations but irreversibly . The stability and degradation of Cytochalasin E in vitro and in vivo studies indicate that its antiangiogenic effects are sustained over time, making it a potential candidate for long-term therapeutic applications . Prolonged exposure to Cytochalasin E can lead to the disassembly of actin bundles after several days of treatment .

Dosage Effects in Animal Models

The effects of Cytochalasin E vary with different dosages in animal models. At lower concentrations, it effectively inhibits actin polymerization and angiogenesis without causing significant toxicity . At higher doses, Cytochalasin E can induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies have shown that Cytochalasin E can inhibit Striga seed germination by 50%, demonstrating its potency even at low concentrations .

Metabolic Pathways

Cytochalasin E is involved in metabolic pathways that regulate actin dynamics and cellular metabolism. It interacts with enzymes and cofactors that modulate actin polymerization and depolymerization . By inhibiting actin polymerization, Cytochalasin E affects metabolic flux and metabolite levels, leading to changes in cellular energy balance and function . The hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway is responsible for the production of Cytochalasin E .

Transport and Distribution

Within cells and tissues, Cytochalasin E is transported and distributed through interactions with specific transporters and binding proteins . It localizes primarily to the actin cytoskeleton, where it exerts its inhibitory effects on actin polymerization . The distribution of Cytochalasin E within cells is influenced by its binding affinity to actin filaments and its ability to permeate cell membranes .

Subcellular Localization

Cytochalasin E is predominantly localized to the actin cytoskeleton within cells . Its activity and function are closely associated with its ability to bind to actin filaments and inhibit their polymerization . The presence of an epoxide group in Cytochalasin E is crucial for its targeting to specific cellular compartments and its inhibitory potency . This subcellular localization is essential for its role in disrupting actin dynamics and affecting cellular processes .

准备方法

合成路线和反应条件: 细胞松弛素E通常从曲霉属真菌如黄曲霉中分离得到。this compound的生物合成涉及一个混合型聚酮合酶-非核糖体肽合成酶(PKS-NRPS)途径。 该途径将特定氨基酸整合到结构中,导致形成特征性的稠合有环状大环的过氢异吲哚酮核心 .

工业生产方法: this compound的工业生产主要通过发酵工艺实现,该工艺涉及在受控条件下培养产真菌菌株。 优化发酵参数(如pH、温度和营养供应)对于最大限度地提高this compound的产量至关重要 .

化学反应分析

反应类型: 细胞松弛素E会发生各种化学反应,包括氧化、还原和取代反应。这些反应通常用于修饰该化合物以用于特定的研究或治疗目的。

常用试剂和条件:

氧化: this compound可以在酸性条件下使用高锰酸钾或三氧化铬等试剂进行氧化。

还原: 还原反应可以在钯催化剂存在下使用氢气进行。

取代: 取代反应通常涉及亲核试剂,如甲醇钠或乙醇钠。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound的氧化会导致环氧化物或羟基化衍生物的形成 .

相似化合物的比较

- Cytochalasin A

- Cytochalasin B

- Cytochalasin D

- Cytochalasin H

- Latrunculin A

- Latrunculin B

Comparison: Cytochalasin E is unique among the cytochalasins due to its specific epoxide moiety, which is essential for its potent antiangiogenic activity. Unlike cytochalasin A and cytochalasin B, cytochalasin E does not inhibit glucose transport but instead decreases glucose absorption by increasing the Km for glucose uptake . Additionally, cytochalasin E’s ability to selectively inhibit endothelial cell proliferation sets it apart from other cytochalasins, making it a promising candidate for anti-cancer therapies .

属性

CAS 编号 |

36011-19-5 |

|---|---|

分子式 |

C28H33NO7 |

分子量 |

495.6 g/mol |

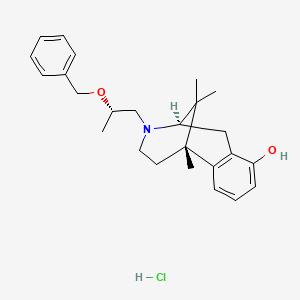

IUPAC 名称 |

(1S,7R,16R)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione |

InChI |

InChI=1S/C28H33NO7/c1-16-9-8-12-19-23-27(4,35-23)17(2)21-20(15-18-10-6-5-7-11-18)29-24(31)28(19,21)36-25(32)34-14-13-26(3,33)22(16)30/h5-8,10-14,16-17,19-21,23,33H,9,15H2,1-4H3,(H,29,31)/t16?,17?,19?,20?,21?,23?,26-,27-,28-/m1/s1 |

InChI 键 |

LAJXCUNOQSHRJO-CCKVWSCGSA-N |

手性 SMILES |

CC1CC=CC2C3[C@](O3)(C(C4[C@]2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=C[C@@](C1=O)(C)O)C)C |

SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C |

规范 SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C |

外观 |

Solid powder |

颜色/形态 |

CRYSTALS FROM ACETONE-HEXANE |

熔点 |

206-208 °C WITH DECOMP |

| 36011-19-5 | |

物理描述 |

Solid; [HSDB] White solid; [MSDSonline] |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

UNSTABLE IN CHLOROFORM SOLN & UNDER ACIDIC CONDITIONS. |

溶解度 |

SOL IN DICHLOROMETHANE, CHLOROFORM, ACETONE, & METHANOL; SPARINGLY SOL IN WATER |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NSC-175151; NSC 175151; NSC175151; Cytochalasin E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid](/img/structure/B1669621.png)